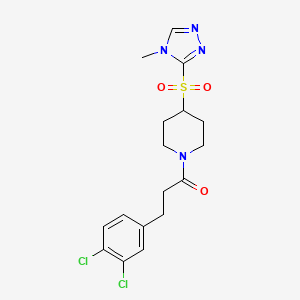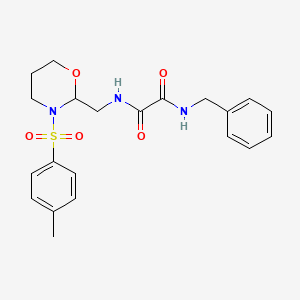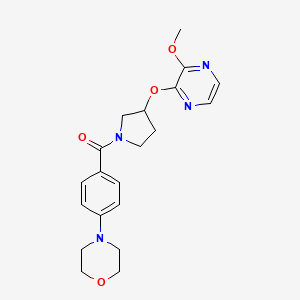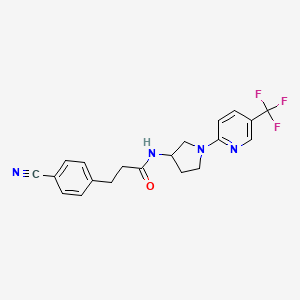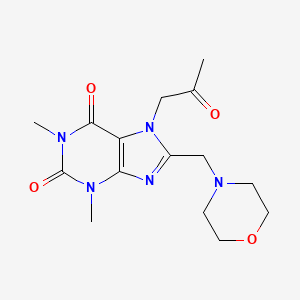
1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research. MPA belongs to the class of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. The inhibition of PDE leads to an increase in cAMP levels, which has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
实验室实验的优点和局限性
1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. This compound has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, there are some limitations to using this compound in lab experiments. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments.
未来方向
For research on 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione include the development of more potent and selective inhibitors of PDE, investigating its potential therapeutic applications in respiratory diseases and viral infections, and further elucidating its mechanism of action.
合成方法
The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione involves a multi-step process that begins with the reaction of 2-chloro-6-methoxypurine with morpholine to form 2-chloro-6-(morpholinomethyl)purine. This intermediate is then reacted with 2-oxopropylamine to produce the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable compound for scientific research.
科学研究应用
1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in the treatment of chronic obstructive pulmonary disease (COPD), asthma, and other respiratory diseases. Additionally, this compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The potential therapeutic applications of this compound make it a promising compound for further research.
属性
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)8-20-11(9-19-4-6-24-7-5-19)16-13-12(20)14(22)18(3)15(23)17(13)2/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBGFUIXWWYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2566030.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
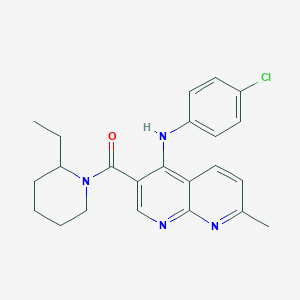
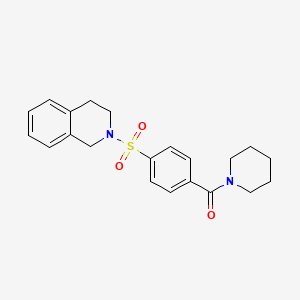

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
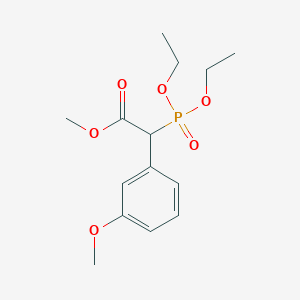
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
